N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide

WRN helicase inhibition scaffold oxidation state sulfone pharmacophore

N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide (CAS 838592-14-6) is a synthetic organic molecule combining a 1,1-dioxo-2,3-dihydrothiophene sulfone core with a 3-fluoro-N-phenylbenzamide moiety. This chemotype has appeared in patent disclosures targeting Werner syndrome helicase (WRN, RECQ3) for oncology applications, specifically microsatellite instability-high (MSI-H) cancers.

Molecular Formula C17H14FNO3S
Molecular Weight 331.36
CAS No. 838592-14-6
Cat. No. B3020112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide
CAS838592-14-6
Molecular FormulaC17H14FNO3S
Molecular Weight331.36
Structural Identifiers
SMILESC1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C17H14FNO3S/c18-14-6-4-5-13(11-14)17(20)19(15-7-2-1-3-8-15)16-9-10-23(21,22)12-16/h1-11,16H,12H2
InChIKeyXUNPWKQPBBGGRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide (CAS 838592-14-6): Chemical Class and Procurement Context


N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide (CAS 838592-14-6) is a synthetic organic molecule combining a 1,1-dioxo-2,3-dihydrothiophene sulfone core with a 3-fluoro-N-phenylbenzamide moiety . This chemotype has appeared in patent disclosures targeting Werner syndrome helicase (WRN, RECQ3) for oncology applications, specifically microsatellite instability-high (MSI-H) cancers [1]. A structurally related compound, SC-203048, has been characterized as a selective FLT3 kinase inhibitor with demonstrated in vivo efficacy in acute myeloid leukemia (AML) xenograft models [2]. The compound serves as a research tool for probing kinase and helicase inhibition, with procurement decisions hinging on its unique sulfone-thiophene scaffold and specific fluorine substitution pattern relative to close analogs.

Why N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide Cannot Be Interchanged with In-Class Analogs


Benzamide derivatives built on the dihydrothiophene scaffold exhibit profound sensitivity to both the oxidation state of the thiophene sulfur and the substitution pattern on the N-phenyl and benzamide rings. Replacement of the 1,1-dioxo (sulfone) group with a non-oxidized thiophene or a sulfoxide alters the electron-withdrawing character, hydrogen-bonding capacity, and three-dimensional conformation of the molecule, directly impacting target binding [1]. Furthermore, the position of the fluorine atom (3-fluoro vs. 4-fluoro or 2-fluoro on the benzamide ring) modulates metabolic stability and target selectivity, as demonstrated across related benzamide series [2]. Generic substitution without empirical validation risks loss of the specific inhibitory profile that defines this chemotype within the WRN helicase and FLT3 kinase target space [3].

Quantitative Differentiation Evidence for N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide (CAS 838592-14-6)


1,1-Dioxo-2,3-dihydrothiophene Sulfone Scaffold: Structural Differentiation from Non-Oxidized Thiophene Analogs

The 1,1-dioxo-2,3-dihydrothiophene (sulfone) moiety distinguishes this compound from non-oxidized thiophene and sulfoxide analogs. In WRN helicase inhibitor patent disclosures, the sulfone oxidation state is explicitly claimed as a critical structural feature for target engagement, with the dioxo group appearing as a conserved pharmacophoric element across the claimed compound series [1]. The sulfone group introduces a strong electron-withdrawing effect and serves as a hydrogen-bond acceptor, features absent in the corresponding thiophene or dihydrothiophene analogs [2].

WRN helicase inhibition scaffold oxidation state sulfone pharmacophore

3-Fluoro Substitution on N-Phenylbenzamide: Regioisomeric Differentiation from 2-Fluoro and 4-Fluoro Analogs

The 3-fluoro substitution on the benzamide ring differentiates CAS 838592-14-6 from its 2-fluoro analog (CAS not identified in search results) and 4-fluoro analog (exemplified in Hit2Lead database). Across benzamide chemical series, the position of fluorine substitution significantly impacts both metabolic stability (via CYP450-mediated oxidation susceptibility) and target binding geometry [1]. The 3-fluoro isomer places the electronegative fluorine atom at the meta position relative to the carbonyl, which modulates the electron density of the aromatic ring differently than ortho- or para-substituted analogs, potentially altering π-stacking interactions within the target binding pocket .

fluorine regioisomerism metabolic stability target selectivity

FLT3 Kinase Inhibitory Activity: In Vivo Efficacy of Structurally Related SC-203048 in AML Xenograft Models

A structurally related compound within the same benzamide-thiophene chemotype, SC-203048, has been characterized as a selective FLT3 kinase inhibitor and evaluated in vivo. In a human THP-1 AML xenograft model in athymic BALB/c nude mice, SC-203048 administered at 10 μg/kg (7 doses, every 2nd day) demonstrated strong tumor growth inhibition, with enhanced efficacy observed in combination with the NF-κB inhibitor parthenolide [1]. This provides class-level evidence that the 1,1-dioxo-dihydrothiophene benzamide scaffold can achieve target engagement and in vivo antitumor activity. The specific 3-fluoro-N-phenyl substitution pattern in CAS 838592-14-6 may further differentiate its FLT3 or WRN inhibitory profile from SC-203048, though direct comparative data are not publicly available.

FLT3 inhibition acute myeloid leukemia xenograft efficacy

WRN Helicase Inhibition: Patent-Disclosed Target Engagement Context

CAS 838592-14-6 falls within the generic Markush structure of WO2025104043A1, which claims compounds that inhibit Werner syndrome helicase (WRN, RECQ3) for the treatment of MSI-H cancers [1]. WRN was identified as a synthetic lethal target in MSI-H cancers by multiple independent groups in 2019, and small-molecule WRN helicase inhibitors are actively sought for oncology applications [2]. The compound's inclusion in this patent filing indicates that its scaffold is considered relevant for WRN inhibition, although specific IC50 or Kd values for CAS 838592-14-6 against WRN are not publicly disclosed in the available patent text.

WRN helicase synthetic lethality MSI-H cancer

Recommended Research Application Scenarios for N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide (CAS 838592-14-6)


WRN Helicase Inhibitor Screening and MSI-H Cancer Synthetic Lethality Studies

This compound is suitable as a screening candidate in WRN helicase biochemical and cellular assays targeting MSI-H cancer cell lines. Its inclusion in the Markush structure of WO2025104043A1 supports its relevance to this target class [1]. Researchers should employ ATPase activity assays and cellular viability screens in MSI-H vs. MSS (microsatellite stable) isogenic cell line pairs to confirm selective WRN-dependent activity.

FLT3 Kinase Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Given the demonstrated in vivo FLT3 inhibitory activity of the structurally related compound SC-203048 in AML xenograft models [2], CAS 838592-14-6 serves as a scaffold-hopping starting point for FLT3 inhibitor medicinal chemistry programs. The 3-fluoro substitution provides a distinct vector for SAR exploration compared to other halogen-substituted analogs, enabling investigation of fluorine-specific effects on kinase selectivity and metabolic stability.

Sulfone-Containing Pharmacophore Validation in Kinase and Helicase Drug Discovery

The 1,1-dioxo-2,3-dihydrothiophene sulfone moiety represents a distinct pharmacophoric element that can be systematically compared against non-oxidized thiophene and sulfoxide matched pairs [3]. This compound is appropriate for use in panels evaluating the impact of sulfur oxidation state on target binding, aqueous solubility, and permeability, generating data that informs scaffold selection across multiple target classes.

Fluorine Regioisomer Comparative Profiling for Metabolic Stability Optimization

CAS 838592-14-6 (3-fluoro isomer) can be procured alongside its 2-fluoro and 4-fluoro N-phenylbenzamide analogs for systematic regioisomeric profiling . Comparative microsomal stability assays (human and rodent liver microsomes) and CYP450 inhibition panels can quantify the impact of fluorine position on oxidative metabolism, providing actionable data for lead optimization programs where metabolic liability is a key selection criterion.

Quote Request

Request a Quote for N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.